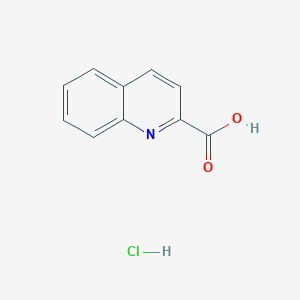

Quinoline-2-carboxylic acid hydrochloride

Descripción general

Descripción

Quinoline-2-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-2-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Friedländer synthesis, which utilizes o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts such as molecular iodine or nano zinc oxide under solvent-free conditions . Another method involves the use of ionic liquids under ultrasound irradiation at room temperature . These methods are designed to be efficient and environmentally friendly, avoiding the use of hazardous acids or bases and harsh reaction conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that prioritize yield and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput .

Análisis De Reacciones Químicas

Esterification and Amide Formation

The carboxylic acid group undergoes esterification and amidation, though the hydrochloride form requires neutralization to the free acid for standard reactions. Key findings include:

-

Aryl ester synthesis : Neutralization with a base (e.g., NaOH) converts the hydrochloride to the free acid, which reacts with aryl alcohols under coupling agents like DCC (dicyclohexylcarbodiimide) to form esters. A study demonstrated that quinoline-2-carboxylic acid derivatives esterified with phenolic groups exhibited IC₅₀ values of 26 µg/mL against prostate cancer cells (PC3) via apoptosis induction .

-

Amide derivatives : Activation with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, enabling nucleophilic substitution with amines. Such derivatives are explored for antimicrobial applications, as seen in patented quinolone carboxylic acid analogs .

Substitution Reactions

The quinoline ring undergoes electrophilic substitution, with reactivity influenced by the protonated nitrogen in the hydrochloride form:

-

Halogenation : Chlorine or bromine substitutes at the 3- or 8-position under acidic conditions, directing electrophiles via the protonated nitrogen’s meta effect. For example, 8-chloro derivatives of related quinolones show enhanced antimicrobial activity .

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups predominantly at the 5- or 7-position , as observed in analogous quinoline systems .

Oxidation and Reduction

The carboxyl group and aromatic system participate in redox reactions:

-

Oxidation of the carboxylic acid group can lead to decarboxylation, yielding quinoline derivatives.

-

Reduction of the carboxyl group to a hydroxymethyl moiety is feasible but less common in the hydrochloride form due to competing side reactions .

Participation in Multicomponent Reactions

The compound serves as a precursor in complex syntheses:

-

Pfitzinger reaction : While typically used for quinoline-4-carboxylic acids, analogous methods could involve ring-opening of isatins followed by condensation with ketones to generate functionalized quinolines .

-

Three-component annulation : In acidic media, the free acid reacts with aldehydes and DMSO to form 3-arylquinolines via a [3+1+1+1] pathway, though this has been documented for non-hydrochloride forms .

Aplicaciones Científicas De Investigación

Chemical Applications

Reagent in Metal Determination

Quinoline-2-carboxylic acid is widely used as a reagent for the determination of metals such as copper, iron, zinc, and uranium. This application is crucial in analytical chemistry for environmental monitoring and industrial processes.

Synthesis of Quinoline Derivatives

The compound serves as a precursor for synthesizing various quinoline derivatives, which are important in medicinal chemistry. These derivatives have been shown to possess diverse biological activities, including antimicrobial and anticancer properties.

Biological Applications

Anticancer Activity

Quinoline-2-carboxylic acid has demonstrated cytotoxic effects against prostate cancer cell lines (PC3). Studies indicate that it induces apoptosis by affecting the expression of key proteins involved in cell survival, such as increasing Bax expression while decreasing Bcl-2 expression. This results in enhanced caspase activity, leading to programmed cell death.

Inhibition of Mycobacterium tuberculosis

Recent research has highlighted the potential of quinoline carboxylic acids as inhibitors of Mycobacterium tuberculosis (Mtb). Specifically, certain derivatives have shown promising activity against both replicating and non-replicating forms of Mtb. The mechanism involves inhibition of DNA gyrase, an essential enzyme for bacterial replication .

Medicinal Applications

Neuroprotective Effects

Quinoline-2-carboxylic acid derivatives have been studied for their neuroprotective properties. They act as antagonists at the NMDA receptor complex, which is implicated in various neurodegenerative diseases. The ability to inhibit excitatory amino acids may provide therapeutic benefits for conditions such as Alzheimer's disease and Huntington's disease .

Chemotherapeutic Potential

The compound has shown promise as a chemotherapeutic agent due to its ability to inhibit gluconeogenesis and affect cellular metabolism in liver tissues. Its cytotoxic effects on hepatocellular carcinoma (HepG2) cell lines suggest potential applications in cancer prevention and treatment .

Industrial Applications

Use in Agrochemicals

Quinoline-2-carboxylic acid is also utilized in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are essential for modern agriculture .

Table 1: Summary of Biological Activities

Table 2: Synthesis Pathways

| Synthesis Method | Key Reagents/Conditions | Resulting Compounds |

|---|---|---|

| Pfitzinger Reaction | Substituted isatins and ketones | Quinoline-4-carboxylic acids |

| Oxidation | Potassium permanganate | Various quinoline derivatives |

| Reduction | Lithium aluminum hydride | Reduced quinoline derivatives |

Mecanismo De Acción

The mechanism of action of quinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The exact molecular targets and pathways depend on the specific application and the structure of the quinoline derivative being studied .

Comparación Con Compuestos Similares

Quinoline-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Quinoline-4-carboxylic acid: Another quinoline derivative with similar synthetic routes and applications.

Quinoline-8-carboxylic acid: Known for its use in the synthesis of biologically active compounds.

Quinoline-2-carboxaldehyde: Used in the preparation of various quinoline derivatives and as a building block in organic synthesis.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and industrial applications.

Actividad Biológica

Quinoline-2-carboxylic acid hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, with a focus on recent research findings.

Chemical Structure and Properties

This compound is derived from the quinoline structure, which is known for its rich biological activity. The carboxylic acid functional group contributes to its solubility and reactivity, allowing for various modifications that enhance its biological efficacy.

Biological Activities

1. Antimicrobial Activity

Quinoline derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. Research indicates that certain derivatives exhibit higher activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline-2-Carboxylic Acid Derivatives

2. Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline-2-carboxylic acid derivatives. For instance, compounds have shown cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . The mechanism often involves the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress and subsequent cell death .

Table 2: Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 12a | HCT116 | 0.5 | Tubulin polymerization inhibition |

| 12b | MCF-7 | 20 | ROS generation |

| 12c | KB-V1 | 14 | Apoptosis induction |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Gyrase Inhibition : Certain derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication, thereby exerting their antibacterial effects .

- Tubulin Disruption : Compounds interfere with tubulin polymerization, which is critical for mitosis in cancer cells, leading to cell cycle arrest and apoptosis .

- Reactive Oxygen Species (ROS) Production : The generation of ROS plays a crucial role in mediating the cytotoxic effects observed in cancer cells .

Case Studies

Recent studies have demonstrated the efficacy of quinoline-2-carboxylic acid derivatives in treating drug-resistant tuberculosis and certain cancers:

- Study on Antitubercular Activity : A series of arylated quinoline carboxylic acids were synthesized and screened against both replicating and non-replicating Mycobacterium tuberculosis. Compounds with specific substitutions showed promising results, indicating potential as new antitubercular agents .

- Cancer Research : In vitro studies revealed that quinoline derivatives exhibit potent anticancer activity against various cell lines, with some compounds demonstrating selectivity towards specific types of cancer cells while maintaining low toxicity towards normal cells .

Propiedades

IUPAC Name |

quinoline-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASZTFGYDXJWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482091 | |

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89047-45-0 | |

| Record name | Quinoline-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.